![molecular formula C17H14F4N2O3 B2579020 N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034390-18-4](/img/structure/B2579020.png)
N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide involves the inhibition of certain enzymes involved in cancer cell growth and inflammation. It has been found to inhibit the activity of poly(ADP-ribose) polymerase (PARP) and cyclooxygenase-2 (COX-2), which are enzymes involved in DNA repair and inflammation, respectively.
Biochemical and Physiological Effects:
N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the expression of certain genes involved in cancer cell growth and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide in lab experiments is its potential to inhibit cancer cell growth and inflammation. Additionally, it has been found to have low toxicity levels, making it a promising candidate for further research. However, one limitation is that further studies are needed to determine its efficacy and safety in humans.
Future Directions
There are several future directions for the study of N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide. One area of research could focus on its potential use in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine its efficacy and safety in humans, as well as its potential for use in other areas of scientific research.
Synthesis Methods
The synthesis of N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide involves several steps. It starts with the reaction of 4-fluoro-3-(trifluoromethyl)aniline with 3-bromotetrahydrofuran, followed by the reaction of the resulting compound with nicotinoyl chloride. The final product is obtained through purification and recrystallization processes.
Scientific Research Applications
N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
properties
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F4N2O3/c18-14-4-3-10(8-13(14)17(19,20)21)23-15(24)12-2-1-6-22-16(12)26-11-5-7-25-9-11/h1-4,6,8,11H,5,7,9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTHNIQSWLATMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.